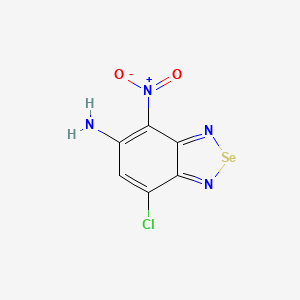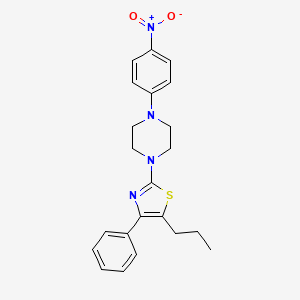
7-Chloro-4-nitro-2,1,3-benzoselenadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4-nitro-2,1,3-benzoselenadiazol-5-amine is a chemical compound with the molecular formula C6H3ClN4O2Se and a molecular weight of 277.53 g/mol . This compound is part of the benzoselenadiazole family, which is known for its unique properties and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-nitro-2,1,3-benzoselenadiazol-5-amine typically involves the nitration of 7-chloro-2,1,3-benzoselenadiazole followed by amination. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is usually carried out at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-nitro-2,1,3-benzoselenadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different selenium-containing derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Major Products Formed
Oxidation: Selenium dioxide derivatives.
Reduction: Amino derivatives of benzoselenadiazole.
Substitution: Various substituted benzoselenadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-4-nitro-2,1,3-benzoselenadiazol-5-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Chloro-4-nitro-2,1,3-benzoselenadiazol-5-amine involves its interaction with biological molecules through various pathways:
Molecular Targets: It can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: The compound may affect cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-nitro-2,1,3-benzoxadiazole: Similar in structure but contains an oxygen atom instead of selenium.
4-Chloro-7-nitrobenzofurazan: Another related compound with a similar nitro and chloro substitution pattern.
Uniqueness
7-Chloro-4-nitro-2,1,3-benzoselenadiazol-5-amine is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs. This uniqueness makes it valuable for specific applications where selenium’s properties are advantageous .
Properties
Molecular Formula |
C6H3ClN4O2Se |
|---|---|
Molecular Weight |
277.54 g/mol |
IUPAC Name |
7-chloro-4-nitro-2,1,3-benzoselenadiazol-5-amine |
InChI |
InChI=1S/C6H3ClN4O2Se/c7-2-1-3(8)6(11(12)13)5-4(2)9-14-10-5/h1H,8H2 |
InChI Key |
JIWSMFUNSMJDNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=N[Se]N=C2C(=C1N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(2-chlorophenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11501903.png)

![7-(3,4-diethoxybenzyl)-1,3-dimethyl-8-{[3-(trifluoromethyl)benzyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11501913.png)
![2-{[6-amino-4-(4-chlorophenyl)-3,5-dicyanopyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11501917.png)
![11-(3-ethoxy-4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11501919.png)
![methyl 5-amino-6-cyano-2-methyl-7-(3,4,5-trimethoxyphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B11501928.png)
![2-[(phenylcarbonyl)amino]ethyl 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylate](/img/structure/B11501937.png)
![5-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-methoxyphenol](/img/structure/B11501947.png)
![(3-Ethoxy-4-methoxybenzyl)[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amine](/img/structure/B11501951.png)

![methyl 4-[({[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11501960.png)
![1-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-3-cyclohexylurea](/img/structure/B11501964.png)
![5-(4-methoxyphenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11501973.png)
![methyl 4-(2-{[5-(aminocarbonyl)-2-phenyl-2H-1,2,3-triazol-4-yl]amino}-2-oxoethoxy)benzoate](/img/structure/B11501975.png)
